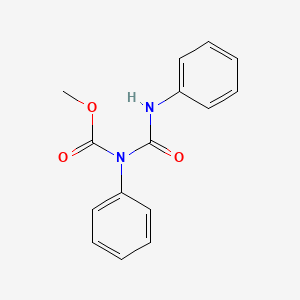
Methyl phenyl(phenylcarbamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl phenyl(phenylcarbamoyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer industries
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl phenyl(phenylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of aniline with dimethyl carbonate (DMC) in the presence of a catalyst. The reaction typically occurs at elevated temperatures, around 160°C, and yields methyl N-phenyl carbamate . Another method involves the oxidative carbonylation of aniline, which also produces the desired carbamate compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of mixed oxide catalysts derived from hydrotalcite-like precursors. These catalysts are effective and recoverable, making the process more efficient and environmentally friendly . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl isocyanate, while reduction can produce aniline derivatives.
Applications De Recherche Scientifique
Methyl phenyl(phenylcarbamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is explored for its potential use in drug design and medicinal chemistry.
Mécanisme D'action
The mechanism of action of methyl phenyl(phenylcarbamoyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Ethyl carbamate: Another carbamate with distinct biological activities and uses.
Phenyl carbamate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness
Methyl phenyl(phenylcarbamoyl)carbamate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
5118-84-3 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
methyl N-phenyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)17(13-10-6-3-7-11-13)14(18)16-12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) |
Clé InChI |
IUMLSHICJHHNHD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


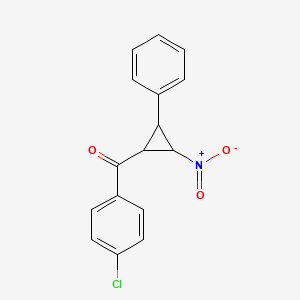
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)
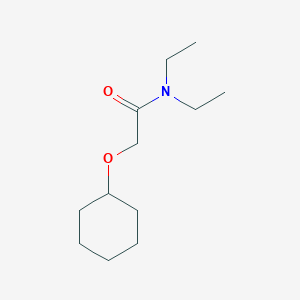

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
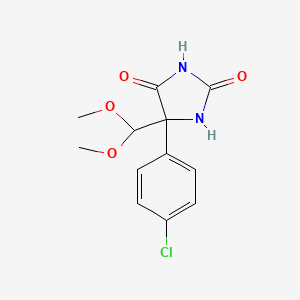

![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)


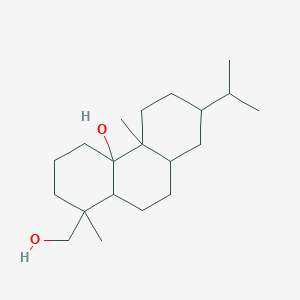
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
